molecular formula C5H11N3 B13317751 3,4,5,6-tetrahydro-4-methyl-2-Pyrimidinamine CAS No. 784137-12-8

3,4,5,6-tetrahydro-4-methyl-2-Pyrimidinamine

Cat. No.: B13317751
CAS No.: 784137-12-8
M. Wt: 113.16 g/mol
InChI Key: FXCZIQLITKAYEO-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-4-methyl-2-Pyrimidinamine is a heterocyclic organic compound with the molecular formula C6H12N2 It is a derivative of pyrimidine, characterized by a tetrahydro structure with a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrahydro-4-methyl-2-Pyrimidinamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,3-diaminobutane with formic acid, followed by cyclization to form the desired pyrimidine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrahydro-4-methyl-2-Pyrimidinamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of N-substituted pyrimidines .

Scientific Research Applications

3,4,5,6-Tetrahydro-4-methyl-2-Pyrimidinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-4-methyl-2-Pyrimidinamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a role in cell signaling pathways .

Comparison with Similar Compounds

  • 4-Methyl-3,4,5,6-tetrahydropyridin-2-amine
  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
  • 2-Imino-4-methylpiperidine

Comparison: 3,4,5,6-Tetrahydro-4-methyl-2-Pyrimidinamine is unique due to its specific substitution pattern and tetrahydro structure. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

784137-12-8

Molecular Formula

C5H11N3

Molecular Weight

113.16 g/mol

IUPAC Name

6-methyl-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C5H11N3/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3,(H3,6,7,8)

InChI Key

FXCZIQLITKAYEO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN=C(N1)N

Origin of Product

United States

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